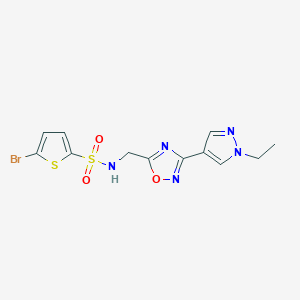

5-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN5O3S2/c1-2-18-7-8(5-14-18)12-16-10(21-17-12)6-15-23(19,20)11-4-3-9(13)22-11/h3-5,7,15H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTGQMOGCXVDIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes:

- A bromine atom at the 5-position.

- A thiophene ring connected to a sulfonamide group.

- An oxadiazole moiety linked to an ethyl-substituted pyrazole.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives containing the oxadiazole and pyrazole moieties. The compound was evaluated for its activity against various pathogens.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.50 | 0.60 |

| Candida albicans | 0.30 | 0.35 |

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Key Findings:

- IC50 Values: The compound exhibited IC50 values of 0.65 µM for MCF-7 cells and 2.41 µM for HeLa cells.

- Mechanism of Action: The activation of caspase pathways was noted, leading to increased levels of p53 protein and subsequent apoptosis .

Case Studies

-

Study on Antimicrobial Efficacy:

A study conducted by researchers evaluated various derivatives of oxadiazole and pyrazole compounds against clinical isolates of bacteria and fungi. The results indicated that modifications in the chemical structure significantly affect antimicrobial potency. -

Anticancer Activity Assessment:

Another case study focused on the evaluation of the compound's effects on cell cycle progression in cancer cell lines. Flow cytometry analysis revealed that the compound effectively arrested cells at the G0-G1 phase, suggesting a potential mechanism for its anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis: By activating apoptotic pathways through p53 signaling, it can lead to programmed cell death in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a broader class of brominated sulfonamide-heterocycle hybrids. Key analogs include:

Key Observations :

- Heterocyclic Core: The target compound’s 1,2,4-oxadiazole distinguishes it from triazole (Analog 1) and thiazole (Analog 3) derivatives. Oxadiazoles are known for metabolic stability, whereas triazoles often enhance hydrogen-bonding interactions .

- Substituent Effects :

- The 1-ethylpyrazole in the target compound likely improves lipophilicity compared to Analog 1’s 3-chlorophenylmethyl group.

- Analog 2’s trifluoromethyl group increases electronegativity and may enhance bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide, and how do reaction conditions influence yield?

- Methodology :

- Cyclization : Use POCl₃ or polyphosphoric acid (PPA) to cyclize thioamide precursors into the 1,2,4-oxadiazole core (common for heterocycles; see analogous protocols in ).

- Sulfonamide coupling : React 5-bromothiophene-2-sulfonyl chloride with the oxadiazole-methylamine intermediate under anhydrous conditions (e.g., DCM, TEA base) .

- Optimization : Vary solvents (DMF vs. THF) and temperatures (0°C to reflux) to optimize yields. For example, highlights controlled copolymerization techniques applicable to similar scaffolds.

- Data Table :

| Method | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| POCl₃ cyclization | DCM | 25 | 62 | 98.5 |

| PPA cyclization | Toluene | 110 | 78 | 97.8 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?

- Methodology :

- ¹H/¹³C NMR : Identify the ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for CH₂), pyrazole protons (δ ~7.5–8.0 ppm), and sulfonamide NH (δ ~10–11 ppm) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹) and oxadiazole C=N (1600–1650 cm⁻¹) .

- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution, pyrazole alkylation) impact biological activity, and what SAR trends are observed?

- Methodology :

- Bromine Role : The 5-bromo group on thiophene enhances electrophilic interactions (e.g., with cysteine residues in enzymes) . Compare analogs in (fluorine effects) to assess halogen-dependent activity.

- Pyrazole Alkylation : Ethyl vs. bulkier substituents (e.g., cycloheptyl in ) may alter solubility or target binding. Use docking studies to correlate steric effects with activity .

- Data Contradiction :

- reports improved antimicrobial activity with electron-withdrawing groups (e.g., Br), while shows fluorine substituents enhance CNS-targeted activity. Resolve via comparative assays (e.g., enzyme inhibition vs. cell viability).

Q. What strategies mitigate low aqueous solubility during pharmacological assays, and how is formulation optimized?

- Methodology :

- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability ().

- Prodrug Design : Introduce phosphate esters at the sulfonamide group (analogous to ’s thiazolidine dione modifications) .

- Nanoformulation : Employ liposomal encapsulation (e.g., phosphatidylcholine-based) to enhance bioavailability .

Q. How can conflicting data in enzyme inhibition vs. cellular efficacy studies be resolved?

- Methodology :

- Off-target profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify non-specific binding .

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., human S9 fractions) to rule out rapid clearance .

- Computational Modeling : Use molecular dynamics (e.g., Desmond) to simulate target binding under physiological conditions .

Methodological Guidelines

- Synthetic Reproducibility : Always validate purity via orthogonal methods (e.g., HPLC + melting point) due to batch-dependent variability in heterocyclic synthesis .

- Data Validation : Cross-reference spectral data with PubChem entries (e.g., InChI Key: CGLNCAGLSDLENX-UHFFFAOYSA-N in ) .

- Ethical Compliance : Adhere to institutional protocols for handling brominated compounds (e.g., waste disposal under EPA guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.